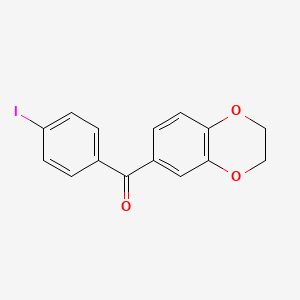

3,4-(Ethylenedioxy)-4'-iodobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Ethylenedioxythiophene (PEDOT) is a conducting polymer with intrinsic redox activity often used to facilitate electrooxidation reactions . It is known for its satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties .

Synthesis Analysis

PEDOT is usually synthesized via electrochemical polymerization in the presence of either polystyrene sulfonate (PSS) or dodecyl sulfate (SDS) anions . The synthesis method of PEDOT is very important as it brings different properties which determine its applications .Molecular Structure Analysis

The molecular structure of PEDOT allows it to have high stability, high conductivity, and excellent optical transparency . It is often paired with a polymer called polystyrene sulfonate (PSS) to enhance its molecular weight .Chemical Reactions Analysis

PEDOT has been used in various chemical reactions, particularly in the field of electrochemistry . It has been used in the electrooxidation of alpha-lipoic acid (ALA), with the kinetics of ALA oxidation found to differ for thin and thick PEDOT coatings .Physical And Chemical Properties Analysis

PEDOT possesses many advantageous properties compared to earlier conducting polythiophenes. For example, the polymer is optically transparent in its conducting state and has high stability, moderate band gap, and low redox potential .科学的研究の応用

Photoluminescent Properties

Research has shown that derivatives of 3,4-ethylenedioxythiophene (EDOT), closely related to 3,4-(Ethylenedioxy)-4'-iodobenzophenone, exhibit significant photoluminescent properties. These derivatives were created through various chemical reactions and displayed notable blue to red photoluminescence, indicating potential applications in photoluminescent materials (Pepitone, Hardaker, & Gregory, 2003).

Fluorescence Derivatization in Liquid Chromatography

2-Amino-4,5-ethylenedioxyphenol, a compound similar to this compound, has been used as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This reagent selectively reacts with aldehydes, forming fluorescent products, demonstrating its utility in analytical chemistry (Nohta et al., 1994).

DNA/RNA Binding and Biological Activity

Compounds characterized by the 3,4-ethylenedioxy extension, such as bisbenzimidazoles, have shown strong affinity and thermal stabilization effects toward ds-DNA. They interact within ds-DNA grooves and agglomerate along ds-RNA. These compounds have demonstrated moderate to strong antiproliferative effects on various carcinoma cell lines, suggesting potential in cancer research (Stolić et al., 2009).

Electrochemical Applications

Research on poly(3,4-ethylenedioxythiophene), a polymer closely related to this compound, has explored its electrochemical behavior and potential applications. This includes studies on electrocatalysis and the development of composite electrodes, indicating possible applications in battery technology and electrochemistry (Pigani et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

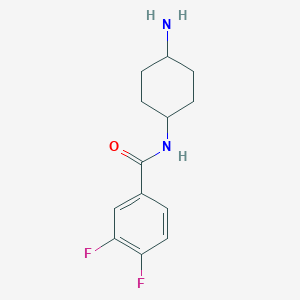

IUPAC Name |

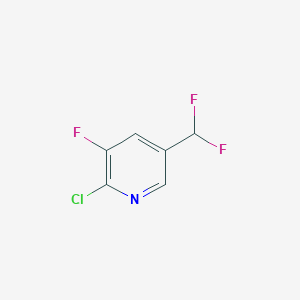

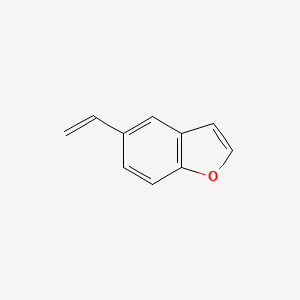

2,3-dihydro-1,4-benzodioxin-6-yl-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEUREPFSWSZKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)